tert-Butylchloroisopropylphosphine

Description

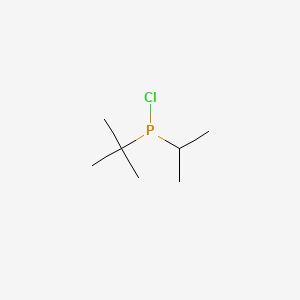

tert-Butylchloroisopropylphosphine is a tertiary phosphine featuring a chlorine atom and bulky alkyl substituents (tert-butyl and isopropyl groups). Its structure imparts unique steric and electronic properties, making it valuable in organometallic catalysis and radical-mediated reactions. Such methods avoid traditional oxidants, enhance selectivity, and enable scalable synthesis under mild conditions .

Properties

CAS No. |

29949-66-4 |

|---|---|

Molecular Formula |

C7H16ClP |

Molecular Weight |

166.63 g/mol |

IUPAC Name |

tert-butyl-chloro-propan-2-ylphosphane |

InChI |

InChI=1S/C7H16ClP/c1-6(2)9(8)7(3,4)5/h6H,1-5H3 |

InChI Key |

QRIRSBOAEUHCHN-UHFFFAOYSA-N |

SMILES |

CC(C)P(C(C)(C)C)Cl |

Canonical SMILES |

CC(C)P(C(C)(C)C)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Electronic Properties and σ-Donor Strength

The σ-donor ability of tertiary phosphines is influenced by substituents. Alkyl groups (e.g., tert-butyl, isopropyl) are stronger σ-donors than aryl groups (e.g., triphenylphosphine, PPh₃) due to their electron-donating inductive effects.

Data Table 1: Comparative σ-Donor Strengths

*Inferred based on substituent effects. The chlorine atom counteracts the electron-donating alkyl groups, resulting in moderate σ-donor strength.

2.2. Steric Effects

The tert-butyl and isopropyl groups create significant steric bulk, which can hinder coordination to metal centers or participation in crowded reaction environments. This contrasts with less bulky phosphines like PEt₃ or PPh₃, which are widely used in catalysis due to their lower steric profiles. For example, in Group 6 metal complexes (), bulky phosphines lengthen M–P bond distances, altering catalytic activity .

2.3. Reactivity in Radical Reactions

Tertiary phosphines participate in single-electron transfer (SET) processes, forming phosphinium radical cations (–4). The bulky substituents in this compound may slow radical formation due to steric hindrance, while the electron-withdrawing chlorine atom could stabilize radical intermediates. This contrasts with triphenylphosphine, which readily forms charge-transfer complexes with quinones via SET () .

Data Table 2: Radical Reactivity Comparison

| Phosphine | SET Efficiency | Stabilization of Radical Intermediates | Reference |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | High | Moderate | |

| PEt₃ | Moderate | Low | |

| This compound | Moderate* | High* (due to Cl) | - |

2.4. Stability

Alkylphosphines are typically air- and moisture-sensitive, but bulky substituents can enhance stability. For instance, ferrocenylethylphosphines exhibit remarkable air stability (). The chlorine atom in this compound may further improve stability by reducing electron density at phosphorus, though this remains speculative without direct data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.